This compound is specifically a derivative of 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, a core structure found in various pharmaceutical agents, including the selective COX-2 inhibitor celecoxib [ [] ]. The presence of the 4-chlorobenzylidene substituent on the pyrazolone ring introduces additional structural features that can influence its physicochemical properties and biological activity.
4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide can be synthesized via a condensation reaction between 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide and 4-chlorobenzaldehyde [ [], [] ]. This reaction is typically carried out in the presence of a catalyst, such as piperidine, and a suitable solvent, such as methanol or ethanol.
Microwave irradiation can be employed to facilitate the reaction, leading to shorter reaction times and improved yields [ [] ].
The molecular structure of 4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide consists of a central pyrazolone ring substituted with a 4-chlorobenzylidene group at the 4-position and a benzenesulfonamide group at the 1-position [ [] ].
Structural analysis of similar pyrazolone derivatives has revealed important information about their conformation and spatial arrangement. For instance, in the crystal structure of (E,E)-4-{4-[3-(4-chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide, a closely related compound, the benzene ring was found to be slightly twisted with respect to the pyrazolone ring, while the conjugated =C—C=C—Cmethyl substituent adopted a zigzag conformation [ [] ].
While the specific mechanism of action of 4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide has not been extensively studied, its structural similarity to celecoxib suggests potential COX-2 inhibitory activity [ [] ].
Celecoxib is known to exert its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation. The arylidene analogues synthesized by [ [] ], including 4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide, exhibited in vitro COX-2 inhibition, supporting their potential as COX-2 inhibitors.
Based on its structural similarity to celecoxib and the in vitro COX-2 inhibition observed for similar arylidene analogues, 4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide holds potential for further investigation as a novel anti-inflammatory agent [ [] ].
Furthermore, its structural features, incorporating both a pyrazolone ring and a benzenesulfonamide moiety, make it an attractive scaffold for exploring other biological activities. Pyrazolone derivatives have shown promise in various therapeutic areas, including antimicrobial [ [] ], anticancer [ [], [] ], and antiviral [ [] ] activity.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3